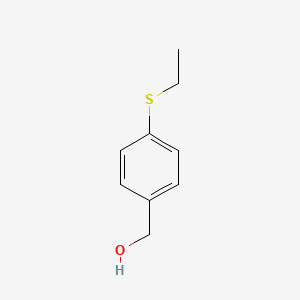

![molecular formula C9H17ClN2O B2416608 2-(4-Azaspiro[2.5]octan-7-yl)acetamide;hydrochloride CAS No. 2243513-89-3](/img/structure/B2416608.png)

2-(4-Azaspiro[2.5]octan-7-yl)acetamide;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(4-Azaspiro[2.5]octan-7-yl)acetamide;hydrochloride” is a chemical compound with the CAS Number: 2243513-89-3 . It has a molecular weight of 204.7 . The IUPAC name for this compound is 2-(4-azaspiro[2.5]octan-7-yl)acetamide hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H16N2O.ClH/c10-8(12)5-7-1-4-11-9(6-7)2-3-9;/h7,11H,1-6H2,(H2,10,12);1H . This code provides a unique representation of the compound’s molecular structure.It is stored at room temperature . The salt data for this compound is Cl .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- A study by Mandzhulo et al. (2016) describes the synthesis of related compounds through the reaction of N-Boc-protected 8-azaspiro[bicyclo[3.2.1]octane-3,2′-oxirane] with primary aliphatic amines. This process is significant for understanding the synthesis routes of similar azaspiro compounds (Mandzhulo, Mel’nichuk, Fetyukhin, & Vovk, 2016).

Drug Discovery and Pharmaceutical Applications

- Hill et al. (2017) explored the synthesis of quinuclidine-containing spiroimidates as α7 nicotinic acetylcholine receptor (nAChR) partial agonists. This research highlights the potential therapeutic applications of azaspiro compounds in cognitive improvement and memory-related disorders (Hill, Fang, King, et al., 2017).

Diversity-Oriented Synthesis

- Wipf et al. (2004) presented a study on the diversity-oriented synthesis of azaspirocycles. These compounds have significant implications in drug discovery, showcasing the versatility of azaspiro compounds in creating novel pharmacological agents (Wipf, Stephenson, & Walczak, 2004).

Antiviral Applications

- Apaydın et al. (2020) synthesized and evaluated N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives for their antiviral activity, specifically against influenza A/H3N2 virus and human coronavirus 229E. This study indicates the potential of azaspiro compounds in developing new antiviral medications (Apaydın, Loy, Stevaert, & Naesens, 2020).

Application in Synthesis of Biologically Active Compounds

- Amirani Poor et al. (2018) developed a methodology using gabapentin with 2-(1-(aminomethyl)cyclohexyl)acetic acid to produce novel N-cyclohexyl and N-(tert-butyl) azaspiro[4.5]decan derivatives. This research contributes to the understanding of synthesizing biologically active compounds using azaspiro frameworks (Amirani Poor, Darehkordi, Anary‐Abbasinejad, & Mohammadi, 2018).

Structural Analysis and Molecular Design

- Kimura et al. (1994) synthesized chiral quinolones with 7-(7-amino-5-azaspiro[2.4]heptan-5-yl) derivatives, analyzing their stereochemical structure-activity relationships. This research is pivotal in the field of medicinal chemistry for designing novel antibacterial agents (Kimura, Atarashi, Kawakami, et al., 1994).

Safety And Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . These correspond to skin irritation, eye irritation, and respiratory irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

2-(4-azaspiro[2.5]octan-7-yl)acetamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O.ClH/c10-8(12)5-7-1-4-11-9(6-7)2-3-9;/h7,11H,1-6H2,(H2,10,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJPXPPNCTXQMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2(CC2)CC1CC(=O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Azaspiro[2.5]octan-7-yl)acetamide;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

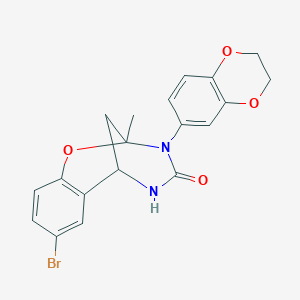

![3-Fluoro-4-[[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]methyl]benzonitrile](/img/structure/B2416528.png)

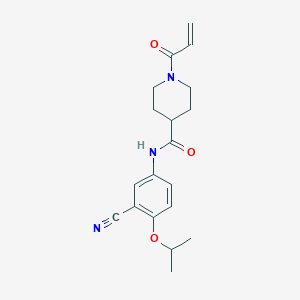

![6-[[4-(4-chlorophenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2416529.png)

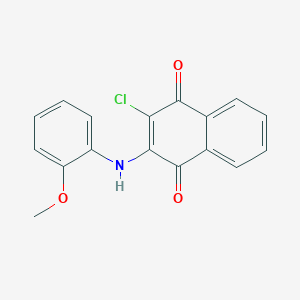

![Furan-2-yl(4-(6-((2-hydroxyethyl)(methyl)amino)-7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)piperazin-1-yl)methanone](/img/structure/B2416530.png)

![(4-(3-ethylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2416533.png)

![2-Chloro-3-[(3,4-dichlorobenzyl)amino]naphthoquinone](/img/structure/B2416535.png)

![3-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2416537.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2416539.png)

![3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one](/img/structure/B2416543.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2416544.png)